Ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound with the molecular formula and a molecular weight of approximately 344.415 g/mol. This compound is classified as an ester and features a pyrazole ring, which is known for its biological activity. It has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
The synthesis of ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves several steps that can be categorized into:
The reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis, and purification techniques like recrystallization or chromatography are often employed to isolate the final product.
The molecular structure of ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can be represented using various chemical notation systems:
InChI=1S/C18H24N4O3/c1-4-25-18(24)9-8-17(23)20-12-10-15-13(2)21-22(14(15)3)16-7-5-6-11-19-16/h5-7,11H,4,8-10,12H2,1-3H3,(H,20,23)
CCOC(=O)CCC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C
The compound's structural characteristics include:
Ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can participate in various chemical reactions, including:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential interactions with other molecules.
The mechanism of action for ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate likely involves its interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures can modulate signaling pathways or enzymatic activities, potentially leading to therapeutic effects.
Ethyl 4-((2-(5-methyl-3-(pyridin-4-y)-1H-pyrazol -1-y)ethyl)amino)-4 -oxobutanoate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 4 -((2-(5-methyl -3-(pyridin -4-y)-1H-pyrazol -1-y)ethyl )amino ) -4 -oxobutanoate has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: